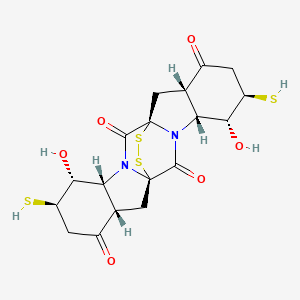

rostratin D

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C18H20N2O6S4 |

|---|---|

Molekulargewicht |

488.6 g/mol |

IUPAC-Name |

(1R,4R,5R,6R,9S,11R,14R,15R,16R,19S)-5,15-dihydroxy-6,16-bis(sulfanyl)-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |

InChI |

InChI=1S/C18H20N2O6S4/c21-7-1-9(27)13(23)11-5(7)3-17-15(25)20-12-6(8(22)2-10(28)14(12)24)4-18(20,30-29-17)16(26)19(11)17/h5-6,9-14,23-24,27-28H,1-4H2/t5-,6-,9-,10-,11-,12-,13+,14+,17-,18-/m1/s1 |

InChI-Schlüssel |

GCSPJPVOPHGWRM-XPMVLQEKSA-N |

Isomerische SMILES |

C1[C@H]([C@@H]([C@H]2[C@@H](C1=O)C[C@]34N2C(=O)[C@@]5(C[C@H]6[C@@H](N5C3=O)[C@H]([C@@H](CC6=O)S)O)SS4)O)S |

Kanonische SMILES |

C1C(C(C2C(C1=O)CC34N2C(=O)C5(CC6C(N5C3=O)C(C(CC6=O)S)O)SS4)O)S |

Synonyme |

rostratin D |

Herkunft des Produkts |

United States |

Chemical Structure and Properties of Rostratin D

The chemical structure of rostratin D is a complex, polycyclic dithiodiketopiperazine. acs.org Its molecular formula has been determined as C18H20N2O6S4. acs.org The structure features a symmetrical bicyclic diketopiperazine core with two additional sulfur atoms compared to its analogue, rostratin B, indicating the presence of two thiol functionalities. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H20N2O6S4 | acs.org |

| Molecular Weight | Not explicitly stated | |

| Monoisotopic Mass | Not explicitly stated | |

| Appearance | Colorless gum | acs.org |

| Key IR Absorptions (cm-1) | 3356 (OH), 1698 (ketone), 1662 (amide) | acs.org |

Biosynthesis and Total Synthesis of Rostratin D

The biosynthesis of DTPs like rostratin D generally involves the condensation of two amino acids to form the diketopiperazine core, followed by a series of post-modifications including sulfenylation. dntb.gov.ua While the specific biosynthetic pathway for this compound has not been fully elucidated, it is presumed to follow a similar route to other well-studied DTPs.

The total synthesis of rostratin A, a closely related analogue, has been achieved. nih.gov A divergent synthesis approach has been successfully employed for the synthesis of (-)-rostratin A. nih.govnih.gov This strategy involved key steps such as an enantioselective organocatalytic epoxidation and a double C(sp3)−H activation to construct the complex polycyclic framework. nih.govnih.gov This synthetic route proved to be efficient and scalable, providing access to significant quantities of the natural product. nih.govnih.gov

Biological and Pharmacological Activities of Rostratin D

Rostratin D has demonstrated significant biological activity, particularly in the area of cancer research. In vitro studies have shown that this compound exhibits cytotoxicity against the HCT-116 human colon carcinoma cell line. mdpi.commdpi.com

Table 2: Cytotoxic Activity of Rostratins

| Compound | IC50 against HCT-116 (nM) | Source |

| Rostratin A | 20 | mdpi.com |

| Rostratin B | 4.48 | mdpi.com |

| Rostratin C | 1.6 | mdpi.com |

| This compound | 34 | mdpi.com |

The cytotoxic effects of the rostratin family of compounds highlight their potential as leads for the development of new anticancer agents. mdpi.comfrontiersin.org

Rostratin D Analogues and Their Significance

Fungal Source Identification and Characterization: Exserohilum rostratum

The primary fungal source for this compound is Exserohilum rostratum. acs.org The specific strain from which the rostratins were first isolated, designated CNK-630, was found associated with a marine cyanobacterial mat collected off the island of Lanai, Hawaii. acs.org While E. rostratum is known as a terrestrial plant pathogen, its isolation from a marine environment indicates its ability to inhabit both marine and terrestrial sources. acs.org

Identification of the strain as Exserohilum rostratum is based on its morphological characteristics. acs.org These include the shape and structure of its conidia (spores), which are typically straight to curved, ellipsoidal, and contain multiple septa (cross-walls). google.comdrfungus.org Colonies grown on potato dextrose agar (B569324) exhibit a dark gray to black coloration with a woolly texture. drfungus.org The strain CNK-630 was formally identified by the Centraalbureau voor Schimmelcultures in the Netherlands based on these morphological features. acs.org

Fermentation and Culture Conditions for this compound Production

The production of this compound is achieved through the cultivation of E. rostratum under specific laboratory conditions. For the initial isolation, the fungus was grown in a static liquid culture for 26 days at room temperature. acs.org The culture medium used, known as CK1, was composed of mannitol, fish solubles, menhaden meal, kelp powder, and seawater. acs.org

General fermentation procedures for Exserohilum rostratum to produce other secondary metabolites provide a framework for optimal growth conditions. These cultures are conducted aerobically with temperatures ranging from 20 to 40°C, with a more preferable range of 22 to 28°C. google.com The pH of the nutrient medium is typically maintained between 3.5 and 8.5, with an optimal range of 4.5 to 7.0. google.com While the original isolation of this compound used a static culture, agitated cultures at rates of 200 to 400 rpm can be employed for other fermentation processes with this fungus. google.com The incubation period can vary significantly, from 3 to 50 days, depending on the specific compound being produced. google.com

| Parameter | Condition for this compound Production | General Optimal Conditions for E. rostratum |

| Fungal Strain | Exserohilum rostratum (CNK-630) | Exserohilum rostratum |

| Culture Type | Static liquid culture | Liquid or solid fermentation |

| Incubation Time | 26 days | 3 to 50 days (14-35 preferred) |

| Temperature | Room temperature | 20 to 40°C (22-28°C preferred) |

| pH | Not specified | 3.5 to 8.5 (4.5-7.0 preferred) |

| Agitation | None (static) | Up to 400 rpm (if not static) |

| Medium | CK1 Medium (mannitol, fish solubles, menhaden meal, kelp powder, seawater) | Aqueous nutrient medium with assimilable carbon and nitrogen sources |

Extraction Techniques from Fungal Broth and Mycelium

Following the fermentation period, the entire culture, including the liquid broth and the fungal mycelium, is harvested for extraction. acs.org The whole culture is typically extracted twice with an organic solvent to efficiently recover the secondary metabolites. acs.org Ethyl acetate (B1210297) is a commonly used solvent for this purpose due to its ability to extract a wide range of compounds with varying polarities. acs.org

The organic phase (ethyl acetate) is then separated from the aqueous culture broth and fungal solids. Anhydrous sodium sulfate (B86663) is added to the organic extract to remove any residual water. acs.org Finally, the solvent is removed under a vacuum, yielding a crude extract that contains this compound and other fungal metabolites. acs.org In the initial discovery, this process yielded 4.5 grams of crude extract from a 20-liter culture. acs.org

Chromatographic Fractionation Strategies

The crude extract obtained from the fungal culture is a complex mixture of numerous compounds. To isolate pure this compound, a series of chromatographic techniques are employed. nih.govacs.org

The process of separating the components of the crude extract is guided by biological assays. acs.org This approach, known as bioassay-guided fractionation, involves testing the biological activity of the separated fractions at each stage of purification. nih.gov For the isolation of rostratins, the fractions were tested for their in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line. acs.org The fractions demonstrating the highest cytotoxicity were selected for further separation, ensuring that the purification process was focused on isolating the most biologically active compounds. acs.org

Normal-phase chromatography separates compounds based on their polarity, using a polar stationary phase like silica (B1680970) gel and a less polar mobile phase. phenomenex.compsu.edu While the primary fractionation of the this compound extract was performed using reversed-phase chromatography, the resulting fractions were analyzed and assessed for homogeneity using normal-phase silica thin-layer chromatography (TLC). acs.org This analytical step is crucial for monitoring the progress of the purification and combining fractions that contain similar compounds before proceeding to the next purification step. acs.orgbnmv.ac.in

Reversed-Phase High-Performance Liquid Chromatography (HPLC) for Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a critical final step in the purification of this compound, ensuring the high purity required for structural elucidation and biological testing. This technique separates compounds based on their hydrophobicity, with more nonpolar compounds being retained longer on the nonpolar stationary phase.

In the purification of this compound and its analogues, different RP-HPLC systems and conditions have been successfully employed, highlighting the adaptability of the method. In one documented procedure, a preparative HPLC system was utilized to achieve final purification. amazonaws.com The crude or semi-purified fractions containing this compound were subjected to a gradient elution on a C18 column. amazonaws.com This method involves a gradual increase in the concentration of the organic solvent (acetonitrile) in the aqueous mobile phase, allowing for the separation of compounds with varying polarities.

Another established method for the separation of rostratins involves a preparative HPLC system equipped with a different type of reversed-phase column and a different detection method. This variability in methodology underscores that the fundamental principles of reversed-phase chromatography are key, while specific parameters can be optimized based on available instrumentation and the specific separation challenge.

The following tables detail the specific conditions reported for the reversed-phase HPLC purification of this compound and related compounds.

Table 1: Preparative HPLC Conditions for Rostratin Purification (Method 1)

| Parameter | Value |

|---|---|

| Instrument | Shimadzu HPLC system |

| Column | Nucleosil 100-5 C18 |

| Column Dimensions | 250 x 16 mm |

| Particle Size | 5 µm |

| Pore Diameter | 100 Å |

| Mobile Phase | Gradient of Acetonitrile (MeCN) in Water |

| Initial Elution | 25% MeCN |

| Final Elution | 100% MeCN |

| Gradient Duration | 45 min |

| Flow Rate | 10 mL/min |

| Detection | UV Detector |

Data sourced from a study on the isolation of secondary metabolites from microbial fermentation. amazonaws.com

Table 2: Preparative HPLC Conditions for Rostratin Purification (Method 2)

| Parameter | Value |

|---|---|

| Instrument | Not Specified |

| Column | Rainin DYNAMAX-60 Å ODS |

| Column Dimensions | 250 × 10 mm |

| Mobile Phase | Not fully specified |

| Flow Rate | 2.5 mL/min |

| Detection | Refractive Index |

Data sourced from the initial isolation and structure assignment of rostratins.

Spectroscopic Techniques for Structural Characterization

The foundational analysis of this compound relied on a suite of spectroscopic techniques, each providing unique and complementary pieces of structural information. Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal in mapping the carbon-hydrogen framework and determining relative stereochemistry, while Mass Spectrometry (MS) established the elemental composition, and Infrared (IR) spectroscopy identified key functional groups. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structural elucidation of this compound, enabling the comprehensive assignment of its proton and carbon signals and revealing its stereochemical details. iosrjournals.org

One-dimensional ¹H and ¹³C NMR spectra provided the initial inventory of protons and carbons within the this compound molecule. The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants for each proton, offering insights into the electronic environment and neighboring protons. The ¹³C NMR spectrum, in conjunction with experiments like DEPT (Distortionless Enhancement by Polarization Transfer), identified the number and types of carbon atoms (methyl, methylene, methine, and quaternary). While a detailed data table of specific shifts for this compound is not provided here, these 1D experiments were fundamental in identifying the spin systems that constitute the molecule's backbone.

A variety of two-dimensional NMR techniques were employed to assemble the full structure of this compound from the fragments identified in 1D NMR. acs.org

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) coupling networks. sdsu.edu By revealing which protons are connected through two or three bonds, COSY spectra were instrumental in piecing together the individual spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlated proton signals directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). sdsu.edu This technique allowed for the unambiguous assignment of carbon resonances based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The relative stereochemistry of this compound was established using NOESY, which identifies protons that are close to each other in space, irrespective of their bonding connections. nih.gov Critical NOE correlations provided the evidence needed to define the relative configurations of the stereocenters within the molecule. acs.org

One-Dimensional NMR (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) Applications

Mass spectrometry was essential for determining the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry provided the exact mass of the molecule, which was used to determine its elemental composition with high confidence. Though the original study utilized high-resolution MALDI mass spectrometry, the principle and outcome are analogous to HRESI-MS. acs.org The analysis showed a protonated molecular ion [M+H]⁺, from which the molecular formula was deduced. acs.org This formula was crucial as it established the degrees of unsaturation and confirmed the presence of two additional sulfur atoms compared to its analogue, rostratin B. acs.org

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Observed m/z | Deduced Molecular Formula | Required m/z for [M+H]⁺ |

|---|---|---|---|

| [M+H]⁺ | 489.0261 | C₁₈H₂₀N₂O₆S₄ | 489.0283 |

Data sourced from the Journal of Natural Products. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy was used to identify the principal functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. nih.gov The spectrum for this compound showed characteristic absorption bands indicating the presence of hydroxyl, ketone, and amide groups. acs.org

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Absorption Band (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| 3356 | Strong | O-H (Hydroxyl) |

| 1698 | Strong | C=O (Ketone) |

| 1662 | Strong | C=O (Amide) |

Data sourced from the Journal of Natural Products. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

The analysis of this compound involved UV-Vis spectroscopy to characterize its electronic absorption properties. acs.org While the primary literature confirms the use of a UV spectrophotometer for the analysis of the rostratin compounds, specific absorption maxima (λmax) for this compound are not detailed. Typically, this technique helps identify the presence of chromophores, such as conjugated systems, within a molecule. nih.govmsu.edulibretexts.org For the rostratin family, the diketopiperazine and associated functionalities would be the expected chromophores contributing to its UV-Vis spectrum.

Chemical Degradation Studies for Structural Analysis

Chemical degradation is a classical and powerful technique in natural product chemistry to break down a complex molecule into smaller, more easily identifiable fragments. This approach was instrumental in confirming the core structure of the rostratin family of compounds. acs.orgichem.md For instance, in the analysis of the related compound rostratin A, chemical reduction using lithium aluminum hydride (LiAlH4) was employed. This reaction targeted the amide and disulfide bonds, yielding a simpler amino alcohol derivative whose structure could be more readily analyzed to confirm the connectivity and stereochemistry of the parent molecule. acs.org

While specific degradation reactions carried out on this compound itself are not detailed, this strategy was fundamental to establishing the conserved bicyclic diketopiperazine disulfide framework present across the entire class of rostratin compounds, including this compound. acs.orgichem.md

Determination of Absolute Configuration

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in the characterization of a chiral molecule like this compound. This was achieved through a combination of derivatization chemistry and optical measurements.

Modified Mosher Methodologies

The modified Mosher method is a high-fidelity NMR technique used to determine the absolute configuration of secondary alcohols. nih.govacs.orgspringernature.com This method was applied to this compound to elucidate the stereochemistry at its chiral centers. acs.org

The procedure involved the selective acylation of the secondary hydroxyl groups at the C-8 and C-8' positions of this compound. This was achieved by separately reacting the compound with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), a chiral derivatizing agent. This reaction produces a pair of diastereomeric MTPA esters. acs.org

The key to the method lies in the analysis of the 1H NMR spectra of these two diastereomers. The bulky phenyl group of the MTPA reagent creates a distinct magnetic environment around the newly formed ester. Protons located on one side of the MTPA plane in the (R)-ester will experience a different magnetic shielding effect compared to the corresponding protons in the (S)-ester. By calculating the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center, the absolute configuration can be assigned. A consistent pattern of positive and negative Δδ values for protons on either side of the carbinol center allows for an unambiguous assignment. For this compound, the analysis of these Δδ values, which are presented in the primary literature, was crucial for establishing its absolute stereochemistry. acs.org

Optical Rotation Measurements

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. nihs.go.jplibretexts.org This physical property is a hallmark of optically active molecules and is measured using a polarimeter. The direction of rotation is designated as dextrorotatory (+) for clockwise rotation or levorotatory (-) for counter-clockwise rotation. nihs.go.jp

This compound was isolated as an optically active compound. acs.org Its specific rotation was measured using the sodium D-line (589 nm) at a defined temperature and concentration. acs.org This value serves as a unique physical constant for the compound. While the compound is confirmed to be optically active, the specific numerical value ([α]D) is reported within the experimental data of the primary scientific literature. acs.org

Precursor Identification and Incorporation Studies

The biosynthesis of ETPs, including this compound, originates from amino acid precursors. ucl.ac.uk The core scaffold of these molecules is a cyclic dipeptide, which is formed from the condensation of two amino acids. researchgate.netmdpi.com For many ETPs, at least one of these precursor amino acids is aromatic. plos.org In the case of the related compound rostratin A, analysis has shown it to be a dimer derived from phenylalanine. acs.org Radiolabelling experiments with similar compounds have confirmed that cyclic dipeptides are key intermediates in the biosynthetic pathway. ucl.ac.uk These foundational units undergo a series of post-assembly modifications by various tailoring enzymes to yield the final complex structure. mdpi.com While specific incorporation studies for this compound are not extensively detailed in the literature, its structure strongly suggests a pathway beginning with the dimerization of two heavily modified amino acid units.

Role of Nonribosomal Peptide Synthetases (NRPSs) in Cyclic Dipeptide Formation

The formation of the initial cyclic dipeptide scaffold in fungi is catalyzed by large, multienzyme complexes known as nonribosomal peptide synthetases (NRPSs). researchgate.netmdpi.com Unlike ribosomal protein synthesis, the NRPS machinery can incorporate a wide variety of non-proteinogenic amino acids, contributing to the vast structural diversity of natural products like this compound. frontiersin.orguzh.ch

NRPSs function as assembly lines, with their structure organized into a series of modules. frontiersin.orgd-nb.info Each module is responsible for recognizing, activating, and incorporating a single amino acid into the growing peptide chain. mdpi.comcas.cn A typical NRPS assembly line consists of an initiation module, one or more elongation modules, and a termination module. The genetic information for these large enzymes is typically organized within a single gene cluster in eukaryotes. mdpi.com This modular arrangement provides a blueprint for the final peptide product, with the number and arrangement of modules dictating the sequence of the resulting nonribosomal peptide. nih.gov

Each NRPS module contains a set of core catalytic domains that work in a coordinated fashion. nih.govacs.org The three essential domains for peptide elongation are the Adenylation (A), Peptidyl-Carrier Protein (PCP), and Condensation (C) domains.

Adenylation (A) Domain: This domain acts as the gatekeeper of the module, responsible for selecting a specific amino acid substrate. frontiersin.org It activates the chosen amino acid by catalyzing a reaction with ATP to form an aminoacyl-adenylate intermediate. uzh.chnih.gov The A domain then transfers the activated amino acid to the PCP domain within the same module. uzh.chnih.gov

Peptidyl-Carrier Protein (PCP) Domain: The PCP domain (also known as a thiolation or T domain) is a small, ~80-100 residue protein that acts as a mobile scaffold. nih.gov It is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) cofactor, which provides a terminal thiol group. uzh.chnih.gov This thiol group covalently binds the activated amino acid as a thioester, tethering it to the enzyme complex and shuttling it between the other catalytic domains. acs.orgnih.gov

Condensation (C) Domain: The C domain is the catalyst for peptide bond formation. uzh.chfrontiersin.org It facilitates the nucleophilic attack of the free amino group of the amino acid tethered to its own module's PCP domain on the thioester bond of the growing peptide chain held by the PCP domain of the preceding module. researchgate.netnih.gov This reaction elongates the peptide chain by one amino acid and transfers it to the downstream PCP domain. nih.gov In the final step of synthesis, a terminating Thioesterase (TE) domain often catalyzes the release of the completed peptide, frequently through cyclization, to form products like the diketopiperazine core of ETPs. nih.govnih.gov

Enzymatic Machinery and Modular Architecture of NRPS

Formation of the Epidithiodiketopiperazine (ETP) Core

Following the NRPS-mediated synthesis of the diketopiperazine backbone, a series of post-assembly modifications creates the characteristic ETP core. This process involves the introduction of the critical disulfide bridge and, for many ETPs, complex heterocyclizations.

The defining feature of an ETP is the transannular disulfide bridge, which is crucial for its biological activity. plos.orgmit.edu The installation of this bridge is a multi-step enzymatic process. The biosynthesis of gliotoxin (B1671588), a well-studied ETP, provides a model for this transformation. The process is believed to begin with hydroxylation of the DKP core, followed by the addition of sulfur atoms via a glutathione (B108866) S-transferase. plos.org Subsequent enzymatic steps lead to the formation of two thiol groups, which are then oxidized by a flavin-dependent oxidase (a thiol-disulfide oxidase like GliT in the gliotoxin pathway) to form the disulfide bridge. plos.orgnih.gov Enzymes responsible for both α,α'- and the less common α,β'-disulfide bond formations have been identified, highlighting the diverse enzymatic tools fungi use to construct these complex moieties. nih.govnih.gov Studies on the biosynthesis of pretrichodermamide A have identified a FAD-dependent oxidoreductase, TdaR, as being responsible for the α,β-disulfide formation, and in vitro assays showed it could also catalyze α,α-disulfide formation, indicating catalytic promiscuity. nih.gov

Many ETPs, including the rostratins, feature highly complex, fused heterocyclic ring systems. kit.edunih.gov The formation of these structures requires sophisticated enzymatic catalysis. In the biosynthesis of gliotoxin and related compounds, a key step is an N-heterocyclization that forms a hydroindole scaffold. nih.govresearchgate.net This unprecedented reaction is catalyzed by a specific cytochrome P450 monooxygenase, designated GliF in Aspergillus fumigatus. nih.govhki-jena.de In vitro assays have demonstrated that GliF acts on an ETP precursor to catalyze the complex cyclization. nih.govresearchgate.net Two potential mechanisms have been proposed for this transformation: one involving an epoxide intermediate and another proceeding through a radical pathway. researchgate.netresearchgate.net The presence of homologous P450 enzymes in other ETP biosynthetic gene clusters suggests that this mechanism of forming complex nitrogen heterocycles is a conserved strategy in fungi. nih.govresearchgate.net The stereoselective synthesis of functionalized hydroindoles as building blocks for rostratins B-D highlights the complexity of this scaffold within the rostratin family. nih.gov

Mechanism of Disulfide Bridge Introduction

Post-Translational Modifications and Stereochemical Control in Biosynthesis

The biosynthesis of complex fungal secondary metabolites like this compound is a highly regulated and intricate process. While the complete biosynthetic gene cluster for this compound has not been fully characterized, its structure as a cyclic dipeptide suggests a pathway involving a central polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. Following the assembly of the core scaffold, a series of crucial enzymatic reactions, known as post-translational or post-assembly-line modifications, are essential for generating the final, biologically active structure. nih.govnih.gov These tailoring steps are also responsible for establishing the molecule's precise and complex stereochemistry, which is critical for its cytotoxic function. acs.orgacs.org

The generation of this compound's final architecture is believed to involve several key enzymatic modifications. The core of the molecule is a diketopiperazine, a feature common to many fungal natural products synthesized by NRPS machinery. nih.gov After the formation of this core, tailoring enzymes, such as cytochrome P450 monooxygenases and disulfide-forming enzymes, introduce further chemical diversity. acs.org Cytochrome P450 enzymes (P450s or CYPs) are a versatile class of heme-containing enzymes that catalyze a wide array of oxidation reactions, including hydroxylation at specific molecular sites. frontiersin.org In the context of this compound, P450s are responsible for introducing the hydroxyl groups found on the molecule.

A defining characteristic of this compound is its disulfide bridge, which classifies it as an epidithiodiketopiperazine (ETP). acs.orgacs.org The installation of this sulfur linkage is a critical post-translational modification catalyzed by a dedicated enzymatic system. This modification is not merely structural; it is fundamental to the potent cytotoxicity observed in rostratins and related ETP compounds. acs.org

The stereochemical configuration of this compound, with its multiple contiguous stereocenters, is not a random outcome but is meticulously controlled by the biosynthetic enzymes. nih.gov This stereochemical control begins with the NRPS module, which selects specific stereoisomers of amino acid precursors to build the initial peptide chain. Subsequent tailoring enzymes then act with high regio- and stereospecificity. For instance, a P450 hydroxylase will introduce a hydroxyl group on a particular atom from a specific face of the molecule. The absolute stereochemistry of this compound has been determined, confirming the high fidelity of the enzymatic processes governing its formation. acs.org Nature's ability to exert such precise control is exemplified in the biosynthesis of other complex alkaloids, where enzymatic oxidation-reduction sequences can even invert stereocenters to achieve the final, correct configuration. biorxiv.org This strict stereochemical control is paramount, as the specific three-dimensional arrangement of atoms is directly linked to the molecule's ability to interact with its biological targets and exert its cytotoxic effects.

Data Tables

Table 1: Putative Tailoring Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function | Resulting Modification in this compound |

|---|---|---|

| Nonribosomal Peptide Synthetase (NRPS) | Catalyzes the condensation of amino acid precursors to form the initial cyclic dipeptide scaffold. | Formation of the core diketopiperazine ring structure. |

| Cytochrome P450 Monooxygenase (P450) | Catalyzes site-specific hydroxylation on the core scaffold. frontiersin.org | Introduction of hydroxyl (-OH) groups at defined stereocenters. |

| Disulfide-forming Enzyme | Catalyzes the formation of the epidithio bridge. | Installation of the C-S-S-C linkage, creating the defining feature of an ETP. |

Retrosynthetic Analysis of the this compound Skeleton

The synthesis of complex, dimeric natural products like this compound necessitates a carefully planned retrosynthetic strategy. The core challenge lies in the construction of the sterically congested and highly functionalized 6-5-6-5-6 pentacyclic system, which possesses multiple stereocenters. sci-hub.seacs.org

A common approach to C2-symmetric dithiodiketopiperazines involves a late-stage dimerization of two advanced monomeric units. researchgate.net In this strategy, the central diketopiperazine (DKP) ring is formed by the coupling of two identical, highly functionalized amino acid precursors, each containing the hydroindole substructure. This simplifies the complex pentacyclic target into a more manageable monomer, which becomes the primary synthetic focus.

An alternative and innovative retrosynthetic approach, developed for the synthesis of the related rostratin A, proposes the early formation of the central C2-symmetric DKP ring (Ring C). sci-hub.sescispace.com This strategy diverges from many previous syntheses of related DTPs. sci-hub.se The key disconnection involves a double C(sp³)–H activation reaction on a bis-triflate precursor to simultaneously form the two five-membered rings (Rings B and D). sci-hub.sesci-hub.se This precursor is envisioned to arise from the cyclodimerization of a monomeric amino acid derivative. sci-hub.sescispace.com This amino acid, in turn, can be traced back to simpler starting materials, such as cyclohexenone, through steps including an enantioselective epoxidation to install key stereochemistry. sci-hub.se This latter approach is notable for its step-economy and the simultaneous construction of multiple rings. sci-hub.se

Table 1: Comparison of General Retrosynthetic Strategies

| Strategy | Key Disconnection | Timing of Dimerization | Primary Precursor |

|---|---|---|---|

| Monomer-First | Dimerization / Diketopiperazine formation | Late-stage | Functionalized hydroindole amino acid |

| DKP-First | Double C(sp³)–H activation | Early-stage | C2-symmetric diketopiperazine with functional handles |

Stereoselective Building Block Synthesis

The successful synthesis of this compound hinges on the efficient and stereocontrolled preparation of its constituent building blocks. The chiral hydroindole core is the most critical of these substructures.

The hydroindole moiety is a privileged scaffold found in numerous biologically active natural products. nih.gov Its construction is a pivotal step in the synthesis of rostratins. Several methods have been developed to access these key intermediates.

One effective strategy involves an inverse-electron-demand Diels-Alder (IEDDA) reaction between electron-deficient dienes like 2-pyrones and cyclic enamines to construct the functionalized hexahydroindole core. nih.govrsc.org This method allows for the convenient introduction of multiple stereocenters and functional groups in a single step. nih.gov Another approach utilizes a ring-opening/ring-closing metathesis (RORCM) sequence starting from 7-azanorbornene derivatives to yield hexahydroindoline structures. acs.org The stereoselective synthesis of highly functionalized hydroindoles suitable as building blocks for rostratins B-D has been reported, starting from a previously established hexahydroindole compound and installing all necessary functional groups with the desired stereochemistry. nih.gov

This compound and its analogues contain numerous stereogenic centers, the precise control of which is paramount for a successful total synthesis. acs.orglibretexts.org A chiral center is a carbon atom bonded to four different groups, rendering the molecule chiral. libretexts.orgpdx.edu The absolute configuration of the rostratins has been determined through methods like the modified Mosher method, providing a clear stereochemical blueprint for synthesis. acs.orgacs.org

Synthetic strategies often employ a "chiral pool" approach, where a readily available, enantiomerically pure natural product like an amino acid or carbohydrate is used as the starting material. bccollegeasansol.ac.in This allows the inherent chirality of the starting material to be carried through the synthesis.

Alternatively, asymmetric reactions are employed to create new stereocenters. For instance, in a synthesis of rostratin A, an enantioselective organocatalytic epoxidation of a cyclohexenone derivative was used as a key step to establish an early stereocenter. sci-hub.sesci-hub.se The subsequent regioselective and stereospecific opening of this epoxide with an amino acid derivative installs further chirality and builds the carbon framework. sci-hub.se Such methods are crucial for ensuring the final product is obtained as a single enantiomer rather than a racemic mixture. pdx.edu

Hydroindole Scaffold Construction

Construction of the Pentacyclic Framework

The assembly of the complete pentacyclic skeleton of this compound is the culmination of the synthetic effort, requiring robust and efficient methodologies for ring formation.

The C2-symmetric nature of this compound strongly suggests a dimerization strategy as a logical and convergent approach to the pentacyclic core. researchgate.netchemrj.org In many syntheses of related compounds, two identical monomer units, each containing the pre-formed hydroindole scaffold and an amino acid moiety, are coupled to form the central diketopiperazine (DKP) ring. nih.gov

An efficient cyclodimerization of an amino acid precursor to form the desired C2-symmetric DKP has been achieved using coupling reagents like BOP-Cl (bis(2-oxo-3-oxazolidinyl)phosphinic chloride) with a base such as collidine. scispace.com Interestingly, other common peptide coupling reagents (e.g., HATU, HBTU, EDCI) were found to be ineffective for this specific transformation, highlighting the sensitive nature of the substrate. scispace.com This dimerization step effectively and rapidly assembles the A-C-E ring system, setting the stage for the final ring closures to complete the pentacyclic framework. scispace.com

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of unsaturated rings. wikipedia.org It typically involves the intramolecular reaction of a diene, catalyzed by a metal complex (commonly ruthenium-based), to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org This methodology is tolerant of a wide variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org

In the context of constructing polycyclic frameworks like the rostratins, RCM or related ring-closing alkyne metathesis (RCAM) can be employed to form one of the constituent rings. mdpi.comresearchgate.net For example, after the central DKP core is established, pendant alkene chains on the monomer units can be subjected to RCM to forge the five-membered B and D rings. A key innovation in a related synthesis was the use of a double C(sp³)–H activation, a mechanistically distinct but conceptually similar ring-closing strategy, to simultaneously construct both five-membered rings from a DKP precursor. sci-hub.sesci-hub.se This powerful transformation efficiently completes the challenging pentacyclic core of the dithiodiketopiperazine family. sci-hub.sesci-hub.se

Dimerization Approaches for C2-Symmetric Structures

Strategic Sulfur Installation and Manipulation

In the total synthesis of (-)-rostratin A, the introduction of the C2/C2' thiomethyl groups was performed late in the synthetic sequence on an advanced intermediate. sci-hub.se Researchers adapted conditions previously reported by Nicolaou and co-workers for this transformation. sci-hub.se The sulfuration of the advanced intermediate (compound 22 in the reported synthesis) was achieved using lithium bis(trimethylsilyl)amide (LiHMDS) and dimethyl disulfide, leading to the desired product with exclusive C2α/C2'α diastereoselectivity. sci-hub.se This high degree of stereocontrol was a notable improvement over previous syntheses of related compounds, where mixtures of diastereoisomers were often obtained. sci-hub.se This enhanced selectivity was attributed to a potential directing effect from nearby hydroxyl groups at the C8 and C8' positions, which were not present at the sulfuration stage in earlier synthetic efforts by other groups. sci-hub.se

A more general methodology for the sulfenylation of diketopiperazines has also been developed, providing access to epidithio-, epitetrathio-, and bis-(methylthio)diketopiperazines. nih.gov This method employs bases such as sodium hexamethyldisilazide (NaHMDS) with elemental sulfur or other sulfur transfer reagents. nih.gov Such strategies are foundational for creating a diverse library of sulfur-containing analogues. nih.gov The development of novel sulfur transfer reagents and "masked sulfur" concepts aims to create more stable, sustainable, and controlled methods for incorporating sulfur into complex molecules, avoiding harsh oxidants and odorous thiols. chinesechemsoc.org

Table 1: Key Reagents in Sulfur Installation

| Reagent/Condition | Purpose | Synthesis Context | Reference |

|---|---|---|---|

| LiHMDS, MeSSMe | Introduction of thiomethyl groups | Total Synthesis of (-)-Rostratin A | sci-hub.se |

| NaHMDS, S8 | General sulfenylation for epidithio-DKPs | Methodology Development | nih.gov |

Challenging Aspects of Total Synthesis (e.g., Trans Ring Junctions)

The total synthesis of rostratins is fraught with challenges, chief among them being the construction of the fused pentacyclic framework with precise stereochemical control. sci-hub.sesci-hub.se A particularly daunting feature of rostratin A is the presence of two trans-fused junctions between the A-B and D-E rings. sci-hub.sescispace.com

The synthesis of these trans ring junctions is counter-thermodynamic, as DFT calculations have indicated that the corresponding cis,cis fused pentacyclic system is more stable by approximately 5 kcal/mol. scispace.com This inherent instability makes the formation of the trans,trans system a significant hurdle. Prior to the work of Baudoin and Thesmar, no total synthesis of a trans-fused pentacyclic DTP natural product had been reported, underscoring the difficulty of accessing these specific structures. scispace.com

Several strategies were considered to install the challenging trans,trans ring junctions. sci-hub.se Initial attempts to use directed hydrogenations of C3–C4/C3'–C4' double bonds, guided by allylic hydroxy groups, failed to produce the desired trans relative configuration. sci-hub.se Success was ultimately achieved through a carefully designed, sterically controlled hydrogenation. This involved protecting the C5β/C5'β hydroxy groups, which then directed the hydrogenation to occur from the opposite face, thereby establishing the required trans stereochemistry. sci-hub.se This substrate-controlled approach was a key breakthrough, enabling the first total synthesis of (-)-rostratin A. sci-hub.senih.gov The synthesis was scalable, ultimately yielding over 500 mg of the final product. scispace.comunibas.ch

Divergent Synthetic Routes to Rostratin Analogues

A powerful example of this strategy is the divergent total synthesis of (-)-epicoccin G (which has cis-fused rings) and (-)-rostratin A (with its trans-fused rings) from a common precursor. sci-hub.sescispace.comnih.gov The key to this approach was the development of a route to a multigram-scale intermediate using a double C(sp³)–H activation reaction to simultaneously form the two five-membered rings (B and D). unibas.chidw-online.de

From this common intermediate, the synthetic path diverged:

For (-)-Epicoccin G: A sequence involving an Upjohn dihydroxylation followed by oxidation and a samarium(II) iodide-mediated reduction led to the thermodynamically favored cis,cis-fused diketone. sci-hub.se

For (-)-Rostratin A: A different sequence involving stereoselective reduction and protection was used to set the stage for the sterically controlled hydrogenation that formed the challenging trans,trans ring junctions. sci-hub.se

This divergent strategy not only provided access to two different natural products but also enabled the synthesis of other analogues. scispace.com For instance, the cytotoxicity of synthetic rostratin A was compared to its precursors and other derivatives, leading to the identification of dianhydrorostratin A as a significantly more potent analogue against the K562 leukemia cell line. scispace.comresearchgate.net

Other research has focused on the stereoselective synthesis of functionalized hydroindole building blocks suitable for creating rostratins B, C, and D. nih.gov This work demonstrated the feasibility of dimerizing two hydroindole units to form the pentacyclic C₂-symmetric scaffold of rostratin C, further showcasing the modular and divergent approaches being developed to access this important family of natural products. nih.gov The Nicolaou group has also contributed by synthesizing analogues such as 8,8'-epi-ent-rostratin B, expanding the library of available compounds for biological evaluation. nih.gov

Table 2: Comparison of Divergent Synthesis Endpoints

| Target Compound | Key Ring Junction | Synthetic Approach from Common Intermediate | Reference |

|---|---|---|---|

| (-)-Epicoccin G | cis,cis | SmI2-mediated reduction to thermodynamic product | sci-hub.se |

| (-)-Rostratin A | trans,trans | Sterically controlled hydrogenation | sci-hub.se |

| Dianhydrorostratin A | trans,trans | Synthetic intermediate/analogue | scispace.comresearchgate.net |

| Rostratin C Core | cis,cis (presumed) | Dimerization of hydroindole building blocks | nih.gov |

Biological Activities and Preclinical Mechanistic Investigations of Rostratin D

In Vitro Cytotoxicity Profiling

The initial characterization of rostratin D's biological activity involved assessing its cytotoxicity against cancer cell lines in a laboratory setting.

Evaluation against Human Colon Carcinoma Cell Lines (e.g., HCT-116)

Research has demonstrated that this compound exhibits cytotoxic effects against the human colon carcinoma cell line HCT-116. nih.govacs.org In these in vitro studies, the half-maximal inhibitory concentration (IC50) value for this compound was determined to be 16.5 µg/mL. nih.govacs.org The IC50 value represents the concentration of a substance required to inhibit the growth of a cell population by 50%. This finding established this compound as a compound with cytotoxic properties against this specific cancer cell line. nih.gov

Comparative Cytotoxic Potency with Related Rostratins

This compound is one of four related compounds (rostratins A, B, C, and D) isolated from Exserohilum rostratum. nih.govacs.orgfigshare.com Comparative studies of their in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line revealed variations in their potency. nih.govacs.orgfrontiersin.org Rostratin C was the most potent of the four, with an IC50 value of 0.76 µg/mL. nih.govmedchemexpress.eumedchemexpress.com Rostratin B showed an IC50 of 1.9 µg/mL, and rostratin A had an IC50 of 8.5 µg/mL. nih.govmedchemexpress.eumedchemexpress.com With an IC50 of 16.5 µg/mL, this compound was found to be the least potent among the four isolated rostratins in this particular assay. nih.govacs.org

Table 1: Comparative in vitro cytotoxicity of Rostratins against HCT-116 cells

| Compound | IC50 (µg/mL) |

| Rostratin A | 8.5 |

| Rostratin B | 1.9 |

| Rostratin C | 0.76 |

| This compound | 16.5 |

Cellular and Molecular Mechanisms of Action

Understanding the mechanisms by which this compound exerts its cytotoxic effects is a key area of ongoing research.

Investigation of Cellular Targets and Pathways

The precise cellular targets and signaling pathways affected by this compound have not been extensively detailed in published literature. However, its structural classification as a disulfide-containing cyclic dipeptide provides some clues. nih.govacs.org Compounds with a disulfide bridge, such as the related fungal metabolite gliotoxin (B1671588), are known to interact with thiol groups on proteins, leading to the production of reactive oxygen species (ROS), which can cause mitochondrial membrane disruption and DNA damage. scispace.com While not directly demonstrated for this compound, this represents a potential mechanism of action for this class of compounds. The antineoplastic activity of this compound has been noted, suggesting its interference with cellular processes essential for cancer cell survival and proliferation. cnedwards.com

Modulatory Effects on Cell Cycle and Apoptosis

Specific studies detailing the modulatory effects of this compound on the cell cycle and apoptosis are limited. However, it is a common mechanism for cytotoxic compounds to induce cell death through apoptosis and to cause cell cycle arrest. nih.govresearchgate.net For example, other cytotoxic natural products have been shown to induce cell cycle arrest in the G0/G1 or sub-G1 phase, which is indicative of apoptosis. frontiersin.org The progression of the cell cycle is a tightly regulated process, and interference with this process by chemical agents can trigger apoptosis, a form of programmed cell death that eliminates damaged or unwanted cells. nih.govnih.gov Given that this compound is described as a cytotoxic agent, it is plausible that its mechanism involves the induction of apoptosis and/or interference with the cell cycle, though direct experimental evidence for this compound is not yet available.

Preclinical In Vivo Efficacy Studies

There is a lack of specific preclinical in vivo efficacy studies for this compound reported in the available scientific literature. Such studies, which typically involve animal models like mice with tumor xenografts, are crucial for evaluating a compound's therapeutic potential in a living organism. medchemexpress.com For the broader class of epidithiodiketopiperazine (ETP) compounds, to which rostratins are related, in vivo studies are recognized as important for assessing their biological effects. ucl.ac.uk Hypothetically, preclinical in vivo studies for a compound like this compound would involve administering the compound to animal models bearing human colon carcinoma xenografts (such as HCT-116) to determine its ability to inhibit tumor growth.

Use of Relevant Animal Models for Disease States

Currently, there are no published scientific studies that report the use of animal models to investigate the in vivo biological activities or disease state effects of this compound. All reported biological activity is based on in vitro cell culture experiments. acs.orgfigshare.comsemanticscholar.org

Pharmacodynamic Endpoints in Animal Models

As there are no reported studies of this compound in animal models, no pharmacodynamic endpoints have been established or investigated for this compound in vivo. acs.orgnih.govfigshare.comsemanticscholar.org The only available efficacy data pertains to its cytotoxic effects in a laboratory setting. acs.orgfigshare.com

The primary reported biological activity of this compound is its cytotoxicity against the human colon carcinoma cell line, HCT-116. acs.orgfigshare.com The potency of this cytotoxic effect has been quantified by determining its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a biological process, in this case, cell proliferation, by 50%.

Below is a table summarizing the reported in vitro cytotoxicity of this compound and its related compounds isolated from Exserohilum rostratum.

| Compound | Cell Line | Activity | IC50 (µg/mL) |

| This compound | HCT-116 | Cytotoxic | 16.5 |

| Rostratin A | HCT-116 | Cytotoxic | 8.5 |

| Rostratin B | HCT-116 | Cytotoxic | 1.9 |

| Rostratin C | HCT-116 | Cytotoxic | 0.76 |

| Data sourced from references acs.orgfigshare.comfigshare.commedchemexpress.euresearchgate.net |

Interactions with Other Biological Systems (based on general ETP class activities)

The prompt to discuss the interactions of this compound based on the general activities of the Eudesmane-type sesquiterpenoid (ETP) class is based on an incorrect classification. This compound is structurally a disulfide-containing diketopiperazine, a type of cyclodipeptide, and does not belong to the eudesmane-type sesquiterpenoid class. acs.orgresearchgate.netnih.gov

Eudesmane-type sesquiterpenoids are a distinct class of natural products characterized by a bicyclic structure formed from two fused six-membered carbon rings. nih.gov They are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govsemanticscholar.orgnih.gov However, due to the significant structural and chemical differences between this compound and eudesmane-type sesquiterpenoids, it is scientifically inaccurate to infer the biological activities of this compound from those of the ETP class. The biological interactions of this compound would be dictated by its unique disulfide-bridged diketopiperazine structure.

Structure Activity Relationship Sar Studies of Rostratin D and Derivatives

Identification of Key Pharmacophoric Elements

The biological activity of dimeric ETPs, including by extension rostratin D, is intrinsically linked to several key structural features. The consensus from numerous studies on related compounds is that the epidithiodiketopiperazine core is the primary pharmacophore responsible for cytotoxicity. nih.govfrontiersin.orgucl.ac.uk This core functionality, characterized by a disulfide bridge across a diketopiperazine ring, is believed to exert its toxic effects through interactions with intracellular biomolecules, including the generation of reactive oxygen species via redox cycling and reaction with protein thiols. frontiersin.orgucl.ac.uk

For the broader class of ETPs, the key pharmacophoric elements can be summarized as:

The Disulfide Bridge: This is almost universally considered essential for the cytotoxic activity of ETPs. nih.govnih.gov Reduction of the disulfide bridge to the corresponding thiols typically leads to a significant loss of biological activity. ucl.ac.uk

The Diketopiperazine Scaffold: This rigid cyclic dipeptide structure provides the necessary framework to hold the sulfur bridge in a strained conformation, which is thought to be important for its reactivity. nih.gov

Influence of Cyclodipeptide Core Modifications on Bioactivity

Modifications to the cyclodipeptide core of dimeric ETPs have a profound impact on their biological activity. While direct derivatization of this compound has not been extensively reported, studies on analogous compounds provide valuable insights into how such changes might affect its potency and selectivity.

Research on other dimeric ETPs has shown that certain positions on the cyclodipeptide core can be modified without abolishing cytotoxicity. For instance, a SAR study on a panel of 60 ETPs revealed that substitution at the N1 position does not significantly impact biological activity. acs.org This suggests that this position could be a potential site for introducing functionalities to modulate physicochemical properties or for conjugation to delivery systems. nih.govacs.org

The following table summarizes findings from studies on related dimeric ETPs, illustrating the impact of core modifications on cytotoxicity.

| Compound/Derivative | Modification | Cell Line | IC50 (µM) | Reference |

| (+)-12,12'-dideoxyverticillin A | Parent Compound | U-937 | 0.02 | nih.gov |

| N1,N1'-benzenesulfonyl analog of (+)-12,12'-dideoxyverticillin A | N1-sulfonylation | U-937 | <0.001 | nih.gov |

| Monomeric C3-(3'-indolyl) analog | Monomeric version | P388 | >1 | nih.gov |

This table is illustrative and based on data from compounds structurally related to this compound.

Impact of Sulfur Bridge Variations on Biological Profiles

The disulfide bridge is a hallmark of the ETP family and is considered indispensable for their biological activity. ucl.ac.uk Variations in the nature of this sulfur linkage, such as the number of sulfur atoms, can influence the potency and stability of these compounds.

In some dimeric ETPs, such as the chaetocins, compounds with trisulfide bridges have shown comparable or even slightly higher activity than their disulfide counterparts. mdpi.com However, other studies on homodimeric ETP derivatives have indicated that the number of sulfur atoms in the bridge (dithio vs. trithio) has no significant effect on their cytotoxic potency. nih.gov This suggests that the presence of the sulfur bridge itself is more critical than its length for certain biological endpoints.

The table below presents data on the effect of sulfur bridge variations in related ETPs.

| Compound | Sulfur Bridge | Cell Line | MIC (µg/mL) | Reference |

| (+)-Chaetocin A | Disulfide | S. aureus | 0.1 | mdpi.com |

| (+)-Chaetocin B | Trisulfide | S. aureus | 0.05 | mdpi.com |

| (+)-Chaetocin C | Tetrasulfide | S. aureus | 0.05 | mdpi.com |

| Acyclic sulfur derivatives | No bridge | S. aureus | Inactive | mdpi.com |

This table is illustrative and based on data from compounds structurally related to this compound.

Stereochemical Effects on Activity and Selectivity

Stereochemistry plays a pivotal role in the biological activity of the rostratin family and other ETPs. The three-dimensional arrangement of substituents around the complex polycyclic core dictates the molecule's ability to interact with its biological targets.

A significant stereochemical difference exists within the naturally occurring rostratins. Rostratin A possesses a trans-fused C-4(4')-C-9(9') ring juncture, whereas rostratins B, C, and D have a cis-fused configuration at this position. nih.gov This difference in stereochemistry likely contributes to the observed variations in their cytotoxic potencies against the HCT-116 human colon carcinoma cell line.

| Compound | C-4/C-9 Ring Juncture | IC50 (µg/mL) vs. HCT-116 | Reference |

| Rostratin A | trans | 8.5 | nih.gov |

| Rostratin B | cis | 1.9 | nih.gov |

| Rostratin C | cis | 0.76 | nih.gov |

| This compound | cis | 16.5 | nih.gov |

The synthesis of stereoisomers of ETPs has been a key strategy to probe the importance of specific stereocenters. For example, the enantioselective total synthesis of epicoccin G and 8,8'-epi-ent-rostratin B has been accomplished, allowing for the biological evaluation of these distinct stereoisomers. acs.orgresearchgate.netnih.gov Such studies often reveal that only one enantiomer possesses the desired biological activity, highlighting the stereospecificity of the interaction with the biological target. The stereochemistry of the sulfur bridge itself can also influence activity.

Computational Approaches to SAR (e.g., QSAR modeling if applicable to similar compounds, otherwise general SAR concept)

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.govnih.govbrieflands.comsciepub.com While specific QSAR models for this compound have not been reported, the principles of this approach are highly relevant to understanding its SAR.

A general SAR concept involves systematically modifying a molecule's structure and observing the effect on its biological activity. acs.org This process helps to identify the pharmacophore—the key structural features responsible for the molecule's therapeutic effects. acs.org

For a compound class as complex as dimeric ETPs, QSAR studies could provide valuable predictive models. Such models are built by correlating variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. researchgate.netbrieflands.comsciepub.com For instance, a QSAR study on a series of bisdioxopiperazines revealed a high correlation between their cytotoxicity and their ability to inhibit DNA topoisomerase II. nih.gov

In the context of this compound, a QSAR model could potentially:

Predict the cytotoxicity of novel, unsynthesized derivatives.

Identify the key physicochemical properties that drive its biological activity.

Guide the design of more potent and selective analogues.

The development of such a model would require a dataset of this compound analogues with measured biological activities. Given the synthetic challenges associated with this class of molecules, such a dataset is not yet available. However, as more synthetic routes to ETPs are developed, the application of computational SAR methods will undoubtedly play a more significant role in the exploration of their therapeutic potential. sci-hub.se

Future Perspectives and Research Directions

Advancements in Synthetic Methodologies for Complex ETPs

The chemical synthesis of complex ETPs like the rostratins is a formidable task due to their densely functionalized structures, numerous stereocenters, and the inherent instability of the epidithiodiketopiperazine core. nih.govunibas.chmit.edu The disulfide bridge is sensitive to basic, acidic, redox, and even photochemical conditions. mit.edu Consequently, a primary focus of future research is the development of more efficient, scalable, and stereoselective synthetic strategies.

Other innovative methods being explored include:

Late-stage functionalization: Advances in stereoselective late-stage oxidation and thiolation chemistries are critical. acs.org This includes the use of novel reagents for dihydroxylation and the direct introduction of sulfur atoms onto the diketopiperazine (DKP) scaffold. acs.orgcaltech.edu

Divergent Synthesis: Strategies that build a common intermediate which can then be converted into different natural products, such as both (–)-epicoccin G and (–)-rostratin A, are highly efficient. sci-hub.sescispace.com

New Reagents: The development of novel thiolating reagents, such as trityl trisulfide (TrSSS)-group transfer agents and bis[bis(trimethylsilyl)amino]trisulfide, offers milder and more effective ways to construct the disulfide and polysulfide bridges. researchgate.netnih.gov

Stereocontrol: The synthesis of functionalized hydroindoles as building blocks for rostratins B-D has been reported, demonstrating a method for controlling the stereochemistry of key fragments before their dimerization into the final pentacyclic core. nih.gov

Future work will likely focus on refining these methods to further reduce the number of steps, improve yields, and allow for the synthesis of a wider library of rostratin analogues to probe structure-activity relationships. unibas.chuchicago.edu

Deeper Elucidation of Biosynthetic Enzymes and Pathways

Understanding how fungi construct rostratin D and other ETPs is crucial for harnessing their biosynthetic machinery for biotechnological applications. The biosynthesis of ETPs is orchestrated by a collection of genes organized in a biosynthetic gene cluster (BGC). plos.orgnih.gov These clusters typically contain genes for a nonribosomal peptide synthetase (NRPS) that creates the initial cyclodipeptide skeleton, along with a suite of tailoring enzymes that perform subsequent modifications. nih.govresearchgate.net

Key enzymatic steps in ETP biosynthesis that require further investigation include:

Scaffold Formation: An NRPS enzyme is responsible for synthesizing the initial diketopiperazine (DKP) core from two amino acids. researchgate.net

Hydroxylation: Cytochrome P450 monooxygenases are critical for hydroxylating the DKP backbone, a crucial step for subsequent sulfurization. plos.orgnih.govnih.gov The dysfunction of these enzymes can halt the pathway, leading to the production of different, non-ETP metabolites. plos.orgnih.gov

Sulfurization: The introduction of the characteristic disulfide bridge is a multi-step process. It is believed to involve a glutathione (B108866) S-transferase (GST) that adds glutathione, followed by the action of other enzymes like dipeptidases and C-S lyases to form the dithiol precursor. plos.orgnih.govacs.org

Disulfide Bond Formation: A FAD-dependent oxidoreductase is responsible for the final oxidation of the two thiol groups to form the disulfide bridge. rsc.org Research has shown that these enzymes can exhibit significant promiscuity, being able to catalyze the formation of different types of disulfide linkages (e.g., α,α and α,β). rsc.org

While the general outline of ETP biosynthesis is known, particularly from studies on gliotoxin (B1671588) and sirodesmin, the specific enzymes and mechanisms for many ETPs, including the rostratins, remain to be fully characterized. plos.orgresearchgate.netacs.org Future research will focus on identifying and characterizing the complete BGC for this compound. This involves genome mining, gene deletion studies, and in vitro biochemical assays of the expressed enzymes to unravel their precise functions and catalytic mechanisms. nih.govrsc.org A deeper understanding could enable the engineered biosynthesis of novel ETP analogues by swapping enzymes or modifying substrates.

Table 1: Key Enzyme Families in ETP Biosynthesis and Their Functions

| Enzyme Class | Abbreviation | Function | Reference |

|---|---|---|---|

| Nonribosomal Peptide Synthetase | NRPS | Forms the initial diketopiperazine (DKP) peptide scaffold. | nih.govresearchgate.net |

| Cytochrome P450 Monooxygenase | P450 | Performs critical hydroxylation of the DKP scaffold. | plos.orgnih.govresearchgate.net |

| Glutathione S-Transferase | GST | Adds glutathione to the DKP core, initiating sulfurization. | plos.orgnih.govacs.org |

| FAD-dependent Oxidoreductase | e.g., GliT, TdaR | Catalyzes the final oxidation of thiols to form the disulfide bridge. | rsc.org |

| Methyltransferase | --- | Can be involved in modifying the core structure or side chains. | plos.orgresearchgate.net |

Discovery of Novel Biological Targets and Therapeutic Applications

Rostratins and other ETPs are known for their potent biological activities, making them attractive leads for drug discovery. unibas.choup.com The disulfide bridge is the key pharmacophore, believed to exert its toxicity by generating reactive oxygen species (ROS) through redox cycling and by covalent modification of proteins via thiol conjugation. publish.csiro.aunih.gov

Rostratins A, B, C, and D have demonstrated significant in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line. acs.org The broader family of ETPs exhibits a wide range of effects, including antibacterial, antiviral, antimalarial, and general cytotoxic properties. unibas.chnih.govamazonaws.com

Table 2: In Vitro Cytotoxicity of Rostratins Against HCT-116 Cells

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Rostratin A | 8.5 | acs.org |

| Rostratin B | 1.9 | acs.org |

| Rostratin C | 0.76 | acs.org |

| This compound | 16.5 | acs.org |

Future research is aimed at several key areas:

Target Identification: A primary goal is to identify the specific molecular targets of this compound. While general mechanisms for ETPs are proposed, the precise proteins and pathways affected by rostratins are largely unknown. publish.csiro.au Identifying these targets is essential for understanding their mechanism of action and for rational drug design.

Expanding Therapeutic Areas: The potent cytotoxicity of rostratins suggests their potential as anticancer agents, a field where new mechanisms of action are constantly needed. unibas.ch Their documented antimalarial and antiviral activities also warrant further investigation. nih.gov

Analogue Development: The ability to synthetically produce this compound and its analogues allows for the creation of compounds with potentially improved therapeutic indices—that is, greater potency against target cells with less toxicity to healthy cells. scispace.com For example, studies on synthetic analogues have already identified compounds with significantly increased potency. scispace.com

Combination Therapies: In oncology, there is a strong trend toward using combination therapies. Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could reveal new treatment paradigms for diseases like early T-cell precursor acute lymphoblastic leukemia (ETP-ALL) and other cancers. nih.govfrontiersin.orglongdom.org

Development of this compound-Derived Molecular Probes

Molecular probes are essential tools for chemical biology, used to study complex biological processes, identify protein targets, and validate drug mechanisms. The unique structure and bioactivity of this compound make it an attractive scaffold for the development of such probes.

Future research in this area involves chemically modifying the this compound structure to incorporate reporter tags without abolishing its biological activity. Strategies being developed for other complex ETPs could be applied here:

Click Chemistry Handles: Introducing a functional group, such as an azide, onto the this compound scaffold would allow for its easy attachment to other molecules (e.g., fluorescent dyes, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org This would enable researchers to track the molecule within cells, pull down its binding partners, and visualize its interactions.

Fluorescent Probes: Attaching a fluorophore to this compound would create a fluorescent probe. rsc.org This could be used for biological imaging, allowing for the direct visualization of the compound's localization in cells and tissues, providing insights into its uptake and mechanism of action. rsc.orgresearchgate.net

Affinity-Based Probes: Immobilizing this compound on a solid support could be used for affinity chromatography to isolate and identify its cellular binding partners from cell lysates.

The development of such probes is contingent on synthetic access to this compound analogues that have a site for modification that does not interfere with their biological target binding. The availability of robust synthetic routes is therefore a critical prerequisite for advancing this research direction. unibas.chacs.org

Strategies for Overcoming Synthetic and Bioactivity Challenges

Despite significant progress, major hurdles remain in the journey to translate this compound or its derivatives into therapeutic agents. Overcoming these challenges is a key focus of future research.

Synthetic Challenges:

Complexity and Scalability: The total synthesis of rostratins remains a low-yield, multi-step endeavor, despite recent advances. sci-hub.sescispace.com A major challenge is to develop routes that are not only efficient but also scalable to produce the quantities needed for preclinical and clinical studies. unibas.ch

Stereochemical Control: The molecules possess numerous contiguous stereocenters, including challenging trans-fused ring junctions in the case of rostratin A, which are thermodynamically less favorable than their cis-fused counterparts. scispace.com Achieving precise stereocontrol remains a significant synthetic obstacle.

Strategies to Overcome Synthetic Challenges:

Process Optimization: Refining and optimizing new powerful reactions, like C-H activation, for large-scale synthesis is a priority. unibas.chresearchgate.net

Chemoenzymatic Synthesis: Combining the power of chemical synthesis with the selectivity of biological enzymes could offer novel and efficient routes to complex cores.

Bioactivity Challenges:

Natural Scarcity: The isolation of this compound from its natural source, the marine-derived fungus Exserohilum rostratum, is difficult and yields are often low, limiting the supply for research. nih.govoup.comacs.org

Selectivity and Toxicity: The potent cytotoxicity of ETPs, driven by the reactive disulfide bridge, can be indiscriminate, leading to toxicity in healthy cells as well as target cells. publish.csiro.aunih.gov

Strategies to Overcome Bioactivity Challenges:

Total Synthesis of Analogues: Total synthesis provides a solution to the supply problem and, more importantly, allows for the systematic modification of the rostratin structure. scispace.comnih.gov This enables the creation of analogues with potentially fine-tuned reactivity, improved target selectivity, and a better therapeutic window.

Prodrug Approaches: Designing prodrugs of this compound that are activated only in the target tissue (e.g., the tumor microenvironment) could help mitigate off-target toxicity.

Mechanism-Guided Design: A deeper understanding of how the disulfide bridge interacts with its biological targets will allow for the rational design of new ETPs with novel and more selective mechanisms of action. publish.csiro.au

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of Rostratin D be determined experimentally?

- Methodological Answer: The stereochemistry of this compound can be resolved using X-ray crystallography, as demonstrated in the synthesis of (−)-Rostratin A, where key intermediates (e.g., compounds 5, 13, and 18) were analyzed via single-crystal X-ray diffraction . Additionally, high-resolution NMR spectroscopy, including - NOESY correlations, can confirm spatial arrangements of substituents. For novel compounds, purity and identity should be validated using HPLC and HRMS .

Q. What synthetic strategies are effective for constructing the dithiodiketopiperazine (DTP) core of this compound?

- Methodological Answer: The DTP core can be synthesized via double C(sp³)-H activation, a strategy used in the total synthesis of (−)-Rostratin A. This involves enantioselective organocatalytic epoxidation and subsequent stereochemical control during cyclization. Linear sequences starting from amino acids (e.g., vinyl triflate intermediates) are also viable, with cyclization optimized using DBU or TFA .

Q. Which biological assays are suitable for preliminary cytotoxicity screening of this compound analogs?

- Methodological Answer: MTT assays in leukemia cell lines (e.g., K562) are standard for evaluating cytotoxicity. For example, dianhydrorostratin A (a Rostratin analog) showed an IC of 2.0 μM, while disulfide-deficient analogs were inactive. Ensure dose-response curves are generated with triplicate measurements and statistical validation (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How does stereochemical control in this compound synthesis impact its bioactivity?

- Methodological Answer: Stereochemistry critically influences interactions with biological targets like thioredoxin. For instance, (−)-Rostratin A’s disulfide bridges mimic gliotoxin’s mechanism, which covalently targets cysteine residues. Use molecular docking (e.g., AutoDock Vina) to predict binding modes, and validate via site-directed mutagenesis of thioredoxin’s active site .

Q. What experimental design principles address challenges in scaling this compound synthesis?

- Methodological Answer: Scaling to 500 mg (as achieved for Rostratin A) requires optimizing reaction conditions (solvent, catalyst loading, temperature). For example, Pd-catalyzed C-H activation steps may require inert atmospheres and rigorous exclusion of moisture. Process analytical technology (PAT) tools, such as in-situ FTIR, can monitor reaction progress and intermediates .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s cytotoxicity data?

- Methodological Answer: SAR studies should systematically modify the DTP core (e.g., replacing disulfides with thioethers or altering ring substituents) and compare cytotoxicity. For example, dianhydrorostratin A’s enhanced activity (20-fold vs. parent compound) suggests dehydration increases membrane permeability. Pair these findings with logP measurements and cellular uptake assays .

Methodological Frameworks

- For SAR Studies: Use the PICO framework (Population: cancer cell lines; Intervention: Rostratin analogs; Comparison: wild-type vs. disulfide-deficient; Outcome: IC) to standardize experimental design .

- For Synthetic Challenges: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize reaction optimization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.